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Compound of Interest

Compound Name: Lauryl-LF 11

Cat. No.: B561588 Get Quote

Lauryl-LF11, a synthetic N-terminally acylated antimicrobial peptide derived from human

lactoferrin, presents a promising avenue for researchers in cell culture, microbiology, and drug

development. Its enhanced antimicrobial and lipopolysaccharide (LPS)-binding activities make

it a valuable tool for a range of applications, from controlling bacterial contamination in cell

cultures to investigating novel therapeutic strategies against bacterial infections and associated

inflammatory responses.

Antimicrobial Applications
Lauryl-LF11 exhibits potent activity against a spectrum of bacteria, including both Gram-

negative and Gram-positive species. The addition of a lauryl chain to the LF11 peptide

enhances its interaction with and disruption of bacterial cell membranes.

Mechanism of Action
The antimicrobial action of Lauryl-LF11 is primarily driven by its amphipathic nature, allowing it

to interact with and destabilize the bacterial cell membrane. The positively charged amino acid

residues of the peptide are attracted to the negatively charged components of the bacterial

membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid

in Gram-positive bacteria. The hydrophobic lauryl chain then inserts into the lipid bilayer,

leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell

death.
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Proposed Mechanism of Antimicrobial Action of Lauryl-LF11
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Caption: Proposed mechanism of Lauryl-LF11 antimicrobial action.

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
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The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that inhibits the visible growth of a microorganism after overnight incubation.

Microorganism Strain MIC (µg/mL)

Salmonella enterica
serovar Minnesota R595 (LPS

Re)
0.5

Salmonella enterica
serovar Minnesota R7 (LPS

Ra)
4

Salmonella enterica
serovar Minnesota (S-form

LPS)
4

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.

Materials:

Lauryl-LF11

Bacterial strain of interest

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth

medium

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare Bacterial Inoculum:

Culture the bacterial strain overnight in the appropriate broth medium at 37°C.
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Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5

colony-forming units (CFU)/mL in the wells of the microtiter plate.

Prepare Lauryl-LF11 Dilutions:

Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile water or DMSO).

Perform a two-fold serial dilution of the Lauryl-LF11 stock solution in the broth medium

across the wells of the 96-well plate.

Inoculation:

Add the prepared bacterial inoculum to each well containing the Lauryl-LF11 dilutions.

Include a positive control (bacteria in broth without Lauryl-LF11) and a negative control

(broth only).

Incubation:

Incubate the plate at 37°C for 18-24 hours.

Determine MIC:

Visually inspect the wells for turbidity. The MIC is the lowest concentration of Lauryl-LF11

in which there is no visible bacterial growth.

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The

MIC is the concentration at which a significant inhibition of growth is observed compared

to the positive control.
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Workflow for MIC Determination
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Caption: Experimental workflow for MIC determination.
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Anti-Biofilm Applications
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix,

which are notoriously resistant to conventional antibiotics. Lauryl-LF11 has the potential to

inhibit biofilm formation and disrupt established biofilms.

Mechanism of Action
The anti-biofilm activity of Lauryl-LF11 is likely multifaceted. It can interfere with the initial

attachment of bacteria to surfaces, a critical first step in biofilm formation. Additionally, its

membrane-disrupting properties may be effective against the sessile bacteria within the biofilm

matrix. The peptide may also interfere with quorum sensing pathways that regulate biofilm

development.

Experimental Protocol: Crystal Violet Anti-Biofilm Assay
This protocol provides a method to assess the ability of Lauryl-LF11 to inhibit biofilm formation.

Materials:

Lauryl-LF11

Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

Tryptic Soy Broth (TSB) supplemented with glucose

Sterile 96-well flat-bottom microtiter plates

0.1% Crystal Violet solution

30% Acetic Acid

Microplate reader

Procedure:

Prepare Bacterial Culture and Lauryl-LF11 Dilutions:

Grow the bacterial strain overnight in TSB.
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Prepare serial dilutions of Lauryl-LF11 in TSB supplemented with 1% glucose in a 96-well

plate.

Biofilm Formation:

Add the bacterial culture (diluted to an OD600 of ~0.05) to the wells containing the Lauryl-

LF11 dilutions.

Include a positive control (bacteria and supplemented TSB) and a negative control

(supplemented TSB only).

Incubate the plate at 37°C for 24-48 hours without shaking.

Staining:

Carefully remove the planktonic bacteria by gently washing the wells with phosphate-

buffered saline (PBS).

Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room

temperature.

Remove the crystal violet and wash the wells with PBS to remove excess stain.

Quantification:

Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

Measure the absorbance at 570 nm using a microplate reader.

The percentage of biofilm inhibition can be calculated relative to the positive control.

Cytotoxicity and Cell Culture Applications
While potent against bacteria, the cytotoxicity of Lauryl-LF11 against mammalian cells is a

critical consideration for its therapeutic and in-culture applications.

Experimental Protocol: MTT Assay for Cytotoxicity
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

as a measure of cell viability.

Materials:

Lauryl-LF11

Mammalian cell line (e.g., HeLa, HEK293)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Sterile 96-well flat-bottom cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Treatment:

Prepare serial dilutions of Lauryl-LF11 in complete cell culture medium.

Remove the old medium from the cells and add the medium containing the Lauryl-LF11

dilutions.

Include a vehicle control (medium with the same concentration of solvent used for the

Lauryl-LF11 stock).

Incubation:

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition:

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active

metabolism will convert the yellow MTT into a purple formazan product.

Solubilization and Measurement:

Add the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The

IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

Lipopolysaccharide (LPS) Neutralization
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the

inflammatory response. Lauryl-LF11 has been shown to bind to and neutralize LPS, thereby

reducing its pro-inflammatory effects.[1]

Mechanism of Action
Lauryl-LF11's positively charged residues bind to the negatively charged phosphate groups of

the lipid A portion of LPS. The lauryl chain further enhances this interaction through

hydrophobic interactions with the acyl chains of lipid A. This binding can prevent LPS from

interacting with its receptor complex (CD14/TLR4/MD-2) on immune cells, thus inhibiting the

downstream signaling cascade that leads to the production of pro-inflammatory cytokines like

TNF-α.[1][2]
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LPS Neutralization by Lauryl-LF11 and Inhibition of TLR4 Signaling
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Caption: LPS neutralization by Lauryl-LF11 inhibits TLR4 signaling.
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Quantitative Data: Inhibition of LPS-Induced TNF-α
Production
The ability of Lauryl-LF11 to neutralize LPS can be quantified by measuring the reduction in

TNF-α production from immune cells stimulated with LPS.

LPS Chemotype (from S. enterica)
Lauryl-LF11 Concentration for ~50%
Inhibition of TNF-α Induction (nM)

LPS Re ~30

LPS Ra ~40

S-form LPS ~50

Data extracted and estimated from graphical representations in the cited literature.[1]

Experimental Protocol: LPS Neutralization Assay
This protocol describes how to measure the inhibition of LPS-induced TNF-α production in

human peripheral blood mononuclear cells (PBMCs).

Materials:

Lauryl-LF11

Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria

Freshly isolated human PBMCs

RPMI 1640 medium with 10% FBS

Human TNF-α ELISA kit

Sterile 96-well cell culture plates

Procedure:

Cell Preparation:
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Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Resuspend the cells in RPMI 1640 with 10% FBS to a concentration of 1 x 10^6 cells/mL.

Treatment:

In a 96-well plate, pre-incubate serial dilutions of Lauryl-LF11 with a fixed concentration of

LPS (e.g., 10 ng/mL) for 30 minutes at 37°C.

Add the PBMC suspension to the wells containing the Lauryl-LF11/LPS mixtures.

Include controls: cells alone, cells with LPS only, and cells with Lauryl-LF11 only.

Incubation:

Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

Cytokine Measurement:

Centrifuge the plate and collect the cell culture supernatants.

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit

according to the manufacturer's instructions.

Calculate the percentage of inhibition of TNF-α production by Lauryl-LF11 compared to

the LPS-only control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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